molecular formula C25H26N2O5S B6573173 2-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946382-64-5

2-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6573173
CAS No.: 946382-64-5
M. Wt: 466.6 g/mol
InChI Key: YOHXTKBGVBIGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946382-64-5) is a synthetic organic compound with a molecular formula of C25H26N2O5S and a molecular weight of 466.55 g/mol . This chemically defined structure features a tetrahydroquinoline core that is strategically modified with ethoxy and benzamide substituents, along with a 4-methoxybenzenesulfonyl group . The presence of these sulfonamide and benzamide moieties is of significant interest in medicinal chemistry, as they are known to confer selective binding properties that may facilitate interactions with specific enzymatic targets or receptors . This makes the compound a valuable scaffold for structure-activity relationship (SAR) studies and a promising intermediate in pharmaceutical research for the development of novel therapeutic agents . Researchers can utilize this compound for probing biological mechanisms or as a building block in the synthesis of more complex molecules. The compound is offered with high purity (90%+), ensuring reproducibility and reliability in experimental settings . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-3-32-24-9-5-4-8-22(24)25(28)26-19-10-15-23-18(17-19)7-6-16-27(23)33(29,30)21-13-11-20(31-2)12-14-21/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHXTKBGVBIGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide represents a novel class of benzamide derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The key steps include the formation of the tetrahydroquinoline core followed by sulfonylation and ethoxylation processes.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to possess IC50 values in the nanomolar range against A549 lung cancer cells, indicating potent anticancer activity. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
Compound AA5490.009Apoptosis
Compound BMDA-MB-2310.026Cell Cycle Arrest

Antimicrobial Activity

In addition to anticancer properties, benzamide derivatives have shown promising antimicrobial activity. For example, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of a series of benzamide derivatives against three cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that several compounds exhibited superior potency compared to cisplatin, a standard chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of sulfonamide derivatives derived from benzamides. The synthesized compounds were assessed for their ability to inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The most active compounds displayed minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives, differing primarily in substituents on the benzamide and sulfonyl groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzamide/Sulfonyl) Molecular Weight (g/mol) Key Biological Activity/Notes References
Target Compound : 2-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 2-ethoxy (benzamide), 4-methoxy (sulfonyl) 479.58 Potential HDAC inhibition (inferred from analogs)
Analog 1 : 2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 2-chloro, 6-fluoro (benzamide), 4-methoxy (sulfonyl) 474.90 Unreported bioactivity; used in synthetic studies
Analog 2 : N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide 4-methoxy (benzamide), unsubstituted (sulfonyl) 435.50 Intermediate in anticancer agent synthesis
Analog 3 : (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide Acrylamide (benzamide analog), 4-methoxy (sulfonyl) 413.45 HDAC inhibitor (explicitly reported)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The 2-ethoxy group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., Analog 1 with Cl/F substituents), which are more electronegative and prone to oxidative degradation .
  • 4-Methoxybenzenesulfonyl substitution (shared with Analog 3) is critical for binding to enzyme active sites, as seen in HDAC inhibitors .

Synthesis Pathways: The target compound and analogs are synthesized via nucleophilic substitution and Friedel-Crafts reactions, as demonstrated in related sulfonamide derivatives . Spectral confirmation (IR, NMR) methods are consistent across analogs, with IR bands for C=O (1660–1680 cm⁻¹) and S=O (1240–1255 cm⁻¹) serving as diagnostic markers .

Pharmacological Potential: Analog 3’s explicit HDAC inhibition suggests the target compound may share similar mechanisms due to structural overlap in the sulfonyl-tetrahydroquinoline domain . Halogenated analogs (e.g., Analog 1) show reduced solubility but increased lipophilicity, which may affect blood-brain barrier penetration .

Data Tables

Table 2: Spectral Data Comparison

Compound Type IR Absorption (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Key Functional Groups Confirmed
Target Compound 1245 (S=O), 1670 (C=O) 1.2–1.4 (ethoxy CH₃), 3.8 (OCH₃) Sulfonyl, benzamide
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) 6.8–7.5 (aromatic protons) Thione, carbonyl
1,2,4-Triazoles [7–9] 1247–1255 (C=S), no C=O 7.0–8.1 (triazole protons) Thione tautomer

Research Implications and Limitations

  • Strengths : The structural diversity of analogs allows for fine-tuning of pharmacokinetic properties (e.g., solubility, stability).
  • Gaps: Limited experimental data on the target compound’s bioactivity necessitates further in vitro assays.
  • Future Directions : Comparative studies on HDAC inhibition efficacy between the target compound and Analog 3 are warranted.

Preparation Methods

Sulfonylation of Tetrahydroquinoline

The tetrahydroquinoline core is sulfonylated using 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions. Key parameters include:

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates sulfonylation.

Procedure :

  • Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) in DCM.

  • Add TEA (2.5 eq) and DMAP (0.1 eq) under nitrogen.

  • Slowly add 4-methoxybenzenesulfonyl chloride (1.2 eq) at 0°C.

  • Stir at room temperature for 6–12 hours.

  • Quench with ice-water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 75–85%.

Amidation with 2-Ethoxybenzoyl Chloride

Synthesis of 2-Ethoxybenzoyl Chloride

2-Ethoxybenzoic acid is activated using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) :

  • Reflux 2-ethoxybenzoic acid (1.0 eq) with SOCl₂ (3.0 eq) for 3 hours.

  • Remove excess SOCl₂ under vacuum to obtain the acyl chloride.

Purity : >95% (by ¹H NMR).

Coupling Reaction

The sulfonylated tetrahydroquinoline is reacted with 2-ethoxybenzoyl chloride using a two-phase system:

  • Solvent : THF/ethyl acetate (1:1 v/v).

  • Base : Sodium bicarbonate (NaHCO₃) aqueous solution.

Procedure :

  • Dissolve 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) in THF.

  • Add NaHCO₃ (2.0 eq) in water.

  • Dropwise add 2-ethoxybenzoyl chloride (1.1 eq) at 0°C.

  • Stir at room temperature for 4–6 hours.

  • Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

Yield : 70–78%.

Alternative Pathways and Optimization

One-Pot Sulfonylation-Amidation

A sequential one-pot approach reduces purification steps:

  • Perform sulfonylation as in Section 2.1.

  • Directly add 2-ethoxybenzoyl chloride (1.1 eq) and TEA (3.0 eq) to the reaction mixture.

  • Stir for 12 hours at room temperature.

Yield : 68–72% (lower due to competing side reactions).

Coupling Reagent-Mediated Amidation

Using propanephosphonic anhydride (T3P) improves amidation efficiency:

  • Mix sulfonylated tetrahydroquinoline (1.0 eq), 2-ethoxybenzoic acid (1.2 eq), and T3P (1.5 eq) in DCM.

  • Stir at 40°C for 6 hours.

  • Quench with NaHCO₃, extract, and purify.

Yield : 82–88%.

Critical Analysis of Methodologies

Solvent and Temperature Effects

  • DCM vs. THF : DCM provides higher sulfonylation yields (85%) but requires strict anhydrous conditions. THF offers better solubility for polar intermediates.

  • Temperature : Sulfonylation at 0°C minimizes di-sulfonylation byproducts.

Reagent Compatibility

  • T3P vs. SOCl₂ : T3P avoids hazardous chloride byproducts and simplifies workup.

  • DMAP Utilization : Catalytic DMAP (0.1 eq) enhances sulfonylation rates without over-sulfonylation.

Scalability and Industrial Feasibility

  • Column Chromatography : Limits scalability; recrystallization (ethanol/water) is preferred for bulk production.

  • Cost Analysis : T3P-mediated coupling is cost-effective for >100 g batches due to reduced purification steps.

Q & A

Q. What are the key synthetic steps for preparing 2-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide?

  • Methodological Answer : The synthesis typically involves three critical steps:

Sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group to the tetrahydroquinoline core via reaction with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Amide Coupling : Formation of the benzamide moiety using 2-ethoxybenzoic acid activated by coupling agents like EDCI/HOBt or DCC, followed by reaction with the sulfonylated tetrahydroquinoline intermediate .

Cyclization : Construction of the tetrahydroquinoline ring system through acid-catalyzed cyclization of precursor amines .
Key Monitoring Tools : Thin-layer chromatography (TLC) and 1^1H/13^{13}C NMR for tracking reaction progress and intermediate validation .

Q. Which analytical techniques are essential for confirming structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for verifying substituent positions, sulfonyl group integration, and amide bond formation. For example, the methoxy group at C4 of the benzenesulfonyl moiety appears as a singlet (~3.8 ppm in 1^1H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C25_{25}H27_{27}N2_2O5_5S: 479.16 g/mol) .

Q. What biological targets or pathways are commonly investigated for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : The sulfonamide and benzamide groups suggest potential interactions with enzymes like carbonic anhydrases or proteases. In vitro assays (e.g., fluorescence-based enzyme inhibition) are used to quantify IC50_{50} values .
  • Receptor Binding : Molecular docking studies (using software like AutoDock Vina) predict affinity for kinase or GPCR targets, guiding subsequent cellular assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonylation efficiency. For amide coupling, anhydrous conditions are critical to avoid hydrolysis .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing side products .
  • Temperature Control : Sulfonylation proceeds optimally at 0–5°C to minimize sulfonate ester byproducts, while amide coupling requires 25–40°C .
    Example Optimization Table :
StepOptimal ConditionsYield ImprovementReference
Sulfonylation0°C, DCM, pyridine85% → 92%
Amide Coupling40°C, DMF, EDCI/HOBt70% → 88%

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :
  • Cross-Validation : Combine 1^1H NMR, 13^{13}C NMR, and IR to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .
  • X-ray Crystallography : Resolves ambiguous NOE (Nuclear Overhauser Effect) signals by providing definitive stereochemistry .
  • Isotopic Labeling : 15^{15}N or 19^{19}F labeling clarifies complex splitting patterns in crowded spectral regions .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes. For example, pre-incubating the compound with the enzyme (e.g., carbonic anhydrase) reveals time-dependent inhibition .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to quantify affinity for targets like kinases .
  • Cellular Pathway Analysis : RNA sequencing or phosphoproteomics identifies downstream effects (e.g., MAPK pathway modulation) .

Data Contradiction Analysis

  • Example : Conflicting IC50_{50} values in enzyme assays may arise from assay conditions (pH, ionic strength). Reproducing results under standardized buffers (e.g., Tris-HCl pH 7.4) and validating with orthogonal methods (e.g., isothermal titration calorimetry) resolves discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.